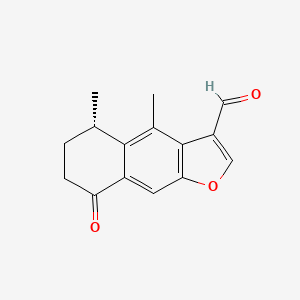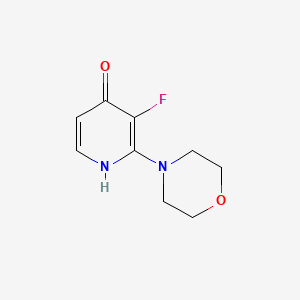![molecular formula C8H10BNO2 B581017 6-(氨基甲基)苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇 CAS No. 1262279-06-0](/img/structure/B581017.png)
6-(氨基甲基)苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇
描述
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
科学研究应用
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
Target of Action
The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .
Mode of Action
This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.
Result of Action
The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .
生化分析
Biochemical Properties
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. This interaction is significant because PDE4 is involved in the regulation of inflammatory responses. The compound acts as an inhibitor of PDE4, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) . Additionally, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been shown to interact with other biomolecules, including cyclic adenosine monophosphate (cAMP), influencing various cellular processes.
Cellular Effects
The effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE4 leads to increased levels of cAMP, which in turn affects the phosphorylation of cAMP response element-binding protein (CREB) and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) . These changes result in altered gene expression and reduced production of inflammatory cytokines. Furthermore, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the catalytic domain of PDE4, where its oxaborole moiety interacts with the catalytic bimetal center, leading to enzyme inhibition . This interaction prevents the hydrolysis of cAMP, resulting in elevated cAMP levels and subsequent downstream effects on gene expression and cellular signaling. Additionally, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on PDE4 over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, with no significant adverse effects on cellular function observed over time.
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 and reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, which plays a critical role in cellular metabolism . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its uptake and localization, ensuring its availability at target sites.
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with its molecular targets . Targeting signals and post-translational modifications may play a role in its localization, ensuring its effective action in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-formylphenylboronic acid with an amine source, followed by cyclization to form the benzoxaborole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxaboroles .
相似化合物的比较
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal activity.
3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl: Used in the synthesis of antifungal agents.
Uniqueness
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its amino group provides additional reactivity compared to other benzoxaboroles, making it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQYHQXQCMJSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
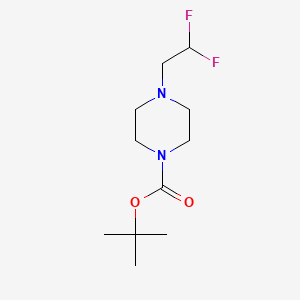
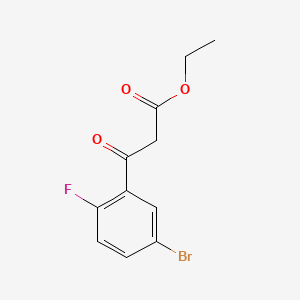
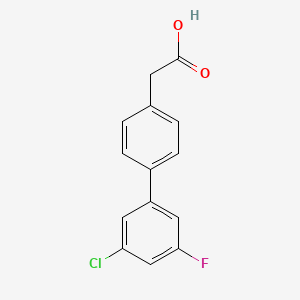
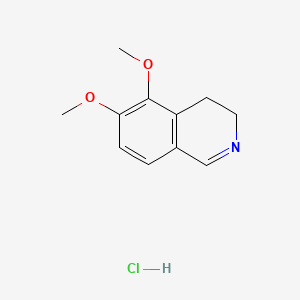

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
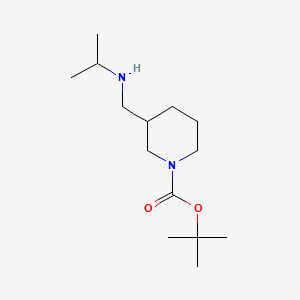
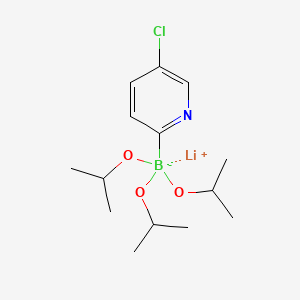

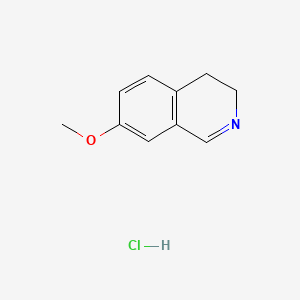
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
